N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 112675-67-9
VCID: VC11431787
InChI: InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20)
SMILES: COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3
Molecular Formula: C16H14N4O
Molecular Weight: 278.31 g/mol

N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

CAS No.: 112675-67-9

Cat. No.: VC11431787

Molecular Formula: C16H14N4O

Molecular Weight: 278.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine - 112675-67-9

Specification

CAS No. 112675-67-9
Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
IUPAC Name N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine
Standard InChI InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20)
Standard InChI Key DUGLDJCYQADWEU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3
Canonical SMILES COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) functionalized at two key positions:

  • 2-Amino group: Substituted with a 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) properties.

  • 4-Position: Occupied by a pyridin-3-yl group, a nitrogen-containing aromatic ring that enhances molecular polarity and hydrogen-bonding capacity .

The IUPAC name, N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, reflects this substitution pattern. Its SMILES notation (COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3) and InChIKey (OSMTZLAPYRAMHS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O
Molecular Weight215.25 g/mol
Density1.195 g/cm³
Boiling Point401.7°C at 760 mmHg
Flash Point196.7°C
LogP (Partition Coeff.)2.17
Polar Surface Area47.04 Ų

Synthetic Methodologies

Buchwald-Hartwig Amination

A widely employed route involves palladium-catalyzed cross-coupling reactions. For example, 4-(pyridin-3-yl)pyrimidin-2-amine undergoes N-arylation with 4-methoxybenzyl bromide using dichlorobis(triphenylphosphine)palladium(II) and xantphos as a ligand. Optimized conditions (refluxing toluene, sodium tert-butoxide) yield the target compound in 31–56% efficiency .

Table 2: Representative Synthesis Conditions

Reagents/ConditionsYield
Pd(PPh₃)₂Cl₂, xantphos, NaOtBu35%
K₂CO₃, DMF, 130°C43%
Solvent-free fusion82%

Alternative Approaches

  • Solvent-Free Synthesis: Direct fusion of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal avoids solvent use, achieving 82% yield for intermediates .

  • Guanidine Cyclization: Refluxing enaminones with guanidine hydrochloride in ethanol/sodium ethoxide forms the pyrimidine core (73% yield) .

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR: Peaks at δ 8.70–8.75 (pyridine H-2/H-6), δ 6.85–7.40 (aromatic protons), and δ 3.80 (OCH₃) .

  • IR Spectroscopy: Stretching vibrations at 3320 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) .

  • Mass Spectrometry: [M+H]⁺ peak at m/z 216.11 (calculated 215.11) .

Stability and Reactivity

The compound exhibits moderate thermal stability (decomposition >200°C) and is sensitive to strong acids/bases due to the pyrimidine ring’s susceptibility to hydrolysis .

ActivityIC₅₀/EC₅₀
Vacuole induction (MDA-MB-231)0.8 µM
Tumor growth inhibition68%

Industrial and Regulatory Considerations

Regulatory Status

Classified under HS Code 2933599090, the compound falls into "other pyrimidine derivatives" with a 6.5% MFN tariff .

Future Directions and Challenges

Synthetic Optimization

Improving Buchwald-Hartwig yields (currently ≤56%) via microwave-assisted or flow chemistry methods could enhance scalability .

Targeted Drug Design

Functionalization at the pyrimidine 5-position or methoxy group substitution may modulate bioavailability and target selectivity .

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